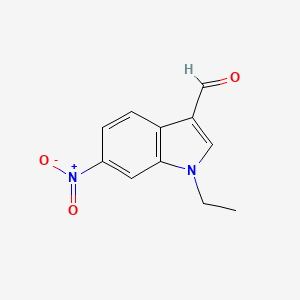

1-Ethyl-6-nitro-1H-indole-3-carbaldehyde

Description

Significance of the Indole (B1671886) Scaffold in Chemical and Biological Research

The indole nucleus is a fundamental structural unit found in numerous natural products, pharmaceuticals, and agrochemicals. researchgate.netrjpn.org Its presence in the essential amino acid tryptophan makes it a key player in various biological processes. nih.gov The indole scaffold's rich electron density and ability to participate in various chemical transformations have made it a versatile building block for synthetic chemists. researchgate.net This has led to the development of a multitude of indole derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comnih.gov The continuous exploration of the indole scaffold underscores its profound importance in the quest for novel therapeutic agents and functional materials. rjpn.orgnih.gov

Overview of Substituted Indole Carbaldehyde Architectures

Among the diverse range of substituted indoles, indole-3-carbaldehydes represent a particularly important class of compounds. The introduction of a formyl group at the C3-position of the indole ring provides a reactive handle for a variety of chemical modifications, allowing for the construction of more complex molecular architectures. syncsci.comsyncsci.com These compounds serve as crucial intermediates in the synthesis of a wide array of bioactive molecules and functional materials. scirp.org The reactivity of the aldehyde group allows for transformations such as condensation reactions, oxidations, and reductions, paving the way for the creation of diverse libraries of indole-based compounds for biological screening. researchgate.net

Research Context of 1-Ethyl-6-nitro-1H-indole-3-carbaldehyde within the Broader Indole Landscape

Within the extensive family of indole derivatives, this compound emerges as a compound of interest due to its specific substitution pattern. The presence of an ethyl group at the N1-position, a nitro group at the C6-position, and a carbaldehyde at the C3-position suggests a molecule with distinct electronic and steric properties. The nitro group, being a strong electron-withdrawing group, is expected to significantly influence the reactivity of the indole ring and the aldehyde function. The N-ethyl group can modulate the compound's lipophilicity and steric hindrance. Investigating the synthesis, properties, and reactivity of this specific molecule provides valuable insights into the structure-activity relationships of substituted indoles and expands the chemical space for the development of new functional molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

1-ethyl-6-nitroindole-3-carbaldehyde |

InChI |

InChI=1S/C11H10N2O3/c1-2-12-6-8(7-14)10-4-3-9(13(15)16)5-11(10)12/h3-7H,2H2,1H3 |

InChI Key |

RRKKAOORAOSJRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])C=O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 1 Ethyl 6 Nitro 1h Indole 3 Carbaldehyde

Transformations Involving the Aldehyde Moiety

The aldehyde group at the 3-position of the indole (B1671886) ring is a versatile functional group that readily participates in a variety of condensation and oxidation reactions.

Knoevenagel Condensation Reactions and α,β-Unsaturated Carbonyl Formation

The Knoevenagel condensation is a well-established method for forming carbon-carbon bonds, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. For indole-3-carbaldehydes, this reaction provides a straightforward route to α,β-unsaturated carbonyl compounds, which are valuable intermediates in organic synthesis.

While specific studies on 1-Ethyl-6-nitro-1H-indole-3-carbaldehyde are not extensively documented, the reactivity can be inferred from studies on analogous compounds such as indole-3-carbaldehyde and its N-acetyl derivatives. derpharmachemica.comacgpubs.org The reaction typically proceeds by the condensation of the aldehyde with an active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base like piperidine (B6355638) or triethylamine, often with acetic acid as a co-catalyst. derpharmachemica.com The presence of the electron-withdrawing nitro group at the 6-position is expected to enhance the electrophilicity of the aldehyde carbon, thereby facilitating the condensation.

A general scheme for the Knoevenagel condensation of this compound is presented below:

Scheme 1: General Knoevenagel Condensation Reaction

Image of the Knoevenagel condensation reaction of this compound with an active methylene compound (represented by X-CH2-Y where X and Y are electron-withdrawing groups) to form an α,β-unsaturated carbonyl compound.

The resulting α,β-unsaturated products are valuable precursors for further synthetic transformations, including Michael additions and cycloaddition reactions. The table below summarizes the expected products from the Knoevenagel condensation with various active methylene compounds, based on the reactivity of similar indole-3-carbaldehydes. derpharmachemica.com

| Active Methylene Compound | Expected Product |

| Malononitrile | 2-((1-Ethyl-6-nitro-1H-indol-3-yl)methylene)malononitrile |

| Ethyl cyanoacetate | Ethyl 2-cyano-3-(1-ethyl-6-nitro-1H-indol-3-yl)acrylate |

| Nitromethane | 1-Ethyl-3-(2-nitrovinyl)-6-nitro-1H-indole |

| Diethyl malonate | Diethyl 2-((1-ethyl-6-nitro-1H-indol-3-yl)methylene)malonate |

Table 1: Expected Products of Knoevenagel Condensation

Synthesis of Schiff Bases and Hydrazone Derivatives

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases (imines) and hydrazones, respectively. These reactions typically proceed under mild acidic or basic conditions and are often driven to completion by the removal of water.

Schiff bases of indole-3-carbaldehyde derivatives are of significant interest due to their wide range of biological activities. bldpharm.comrsc.org The synthesis involves the reaction of the aldehyde with a primary amine, often in a solvent like ethanol, sometimes with a catalytic amount of acetic acid.

Scheme 2: Synthesis of a Schiff Base

Image of the reaction of this compound with a primary amine (R-NH2) to form the corresponding Schiff base.

Hydrazone derivatives are similarly synthesized by reacting the aldehyde with a hydrazine (B178648) derivative, such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine. bldpharm.comchemsrc.com These derivatives are often crystalline solids with sharp melting points, making them useful for the characterization of the parent aldehyde.

Scheme 3: Synthesis of a Hydrazone

Image of the reaction of this compound with a hydrazine (R-NH-NH2) to form the corresponding hydrazone.

The following table provides examples of Schiff bases and hydrazones that can be synthesized from this compound.

| Reagent | Product Type | Expected Product Name |

| Aniline | Schiff Base | N-((1-Ethyl-6-nitro-1H-indol-3-yl)methylene)aniline |

| p-Toluidine | Schiff Base | N-((1-Ethyl-6-nitro-1H-indol-3-yl)methylene)-4-methylaniline |

| Hydrazine hydrate | Hydrazone | (1-Ethyl-6-nitro-1H-indol-3-yl)methanone hydrazone |

| Phenylhydrazine | Hydrazone | (1-Ethyl-6-nitro-1H-indol-3-yl)methanone phenylhydrazone |

| 2,4-Dinitrophenylhydrazine | Hydrazone | (1-Ethyl-6-nitro-1H-indol-3-yl)methanone (2,4-dinitrophenyl)hydrazone |

Table 2: Representative Schiff Base and Hydrazone Derivatives

Oxidation Reactions to Corresponding Carboxylic Acid Derivatives

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 1-Ethyl-6-nitro-1H-indole-3-carboxylic acid. This transformation is a common reaction for aromatic aldehydes and can be achieved using a variety of oxidizing agents.

Common reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and silver oxide (Ag2O). The choice of oxidant depends on the presence of other functional groups in the molecule that might be sensitive to oxidation. For indole derivatives, milder oxidizing agents are often preferred to avoid degradation of the indole ring. Silver oxide, often used in the Tollens' test, is a mild reagent that can selectively oxidize aldehydes.

Scheme 4: Oxidation to Carboxylic Acid

Image of the oxidation of this compound to 1-Ethyl-6-nitro-1H-indole-3-carboxylic acid using a generic oxidizing agent [O].

Reactions of the Nitro Group

The nitro group at the 6-position of the indole ring is a key functional group that can undergo reduction to an amino group or participate in nucleophilic aromatic substitution reactions.

Reduction to Amino Indole Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to aromatic amines which are versatile building blocks. The reduction of the nitro group in this compound would yield 6-Amino-1-ethyl-1H-indole-3-carbaldehyde.

A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H2 with a metal catalyst such as Pd, Pt, or Ni), and chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid, or iron (Fe) in acetic acid. derpharmachemica.com The choice of reducing agent is crucial to avoid the reduction of the aldehyde group. Catalytic hydrogenation is often a preferred method for its cleanliness and efficiency.

Scheme 5: Reduction of the Nitro Group

Image of the reduction of this compound to 6-Amino-1-ethyl-1H-indole-3-carbaldehyde using a generic reducing agent [H].

Studies on the reduction of similar 6-nitroindole (B147325) derivatives have demonstrated the feasibility of this transformation. For instance, 6-nitro-3-indoleacetonitrile has been successfully reduced to the corresponding 6-amino derivative using Raney nickel and hydrogen. derpharmachemica.com This suggests that the nitro group at the 6-position of the indole ring can be selectively reduced in the presence of other functional groups.

| Reducing Agent | Expected Product |

| H2 / Pd-C | 6-Amino-1-ethyl-1H-indole-3-carbaldehyde |

| Fe / CH3COOH | 6-Amino-1-ethyl-1H-indole-3-carbaldehyde |

| SnCl2 / HCl | 6-Amino-1-ethyl-1H-indole-3-carbaldehyde |

Table 3: Common Reagents for Nitro Group Reduction

Exploration of Nucleophilic Aromatic Substitution Pathways

The presence of a strongly electron-withdrawing nitro group on the indole ring can activate the aromatic system towards nucleophilic aromatic substitution (SNAr). In the case of 6-nitroindole derivatives, the substitution is expected to occur on the benzene (B151609) ring portion of the indole nucleus.

While direct experimental data on nucleophilic aromatic substitution of this compound is limited, a study on the closely related compound, 1-methoxy-6-nitroindole-3-carbaldehyde, provides significant insight into this reactivity. ekb.eg This study demonstrated that 1-methoxy-6-nitroindole-3-carbaldehyde is an excellent substrate for nucleophilic substitution, reacting with a variety of nucleophiles at the 2-position of the indole ring. ekb.eg This unexpected reactivity at the 2-position, rather than on the benzene ring, is a notable feature of this system.

The reaction of 1-methoxy-6-nitroindole-3-carbaldehyde with various nucleophiles, such as piperidine, pyrrole (B145914), and sodium methyl sulfide, resulted in the displacement of the methoxy (B1213986) group at the 1-position and subsequent substitution at the 2-position. ekb.eg It is plausible that this compound could exhibit similar reactivity, making it a versatile building block for the synthesis of 2,3,6-trisubstituted indoles.

Scheme 6: Postulated Nucleophilic Aromatic Substitution at the 2-Position

Image of a postulated nucleophilic aromatic substitution reaction of this compound with a nucleophile (Nu-) leading to a 2-substituted product.

The table below summarizes the types of nucleophiles that have been shown to react with the analogous 1-methoxy-6-nitroindole-3-carbaldehyde, suggesting potential reaction pathways for the 1-ethyl derivative. ekb.eg

| Nucleophile | Product of Reaction with 1-methoxy-6-nitroindole-3-carbaldehyde |

| Piperidine | 2-(Piperidin-1-yl)-6-nitro-1H-indole-3-carbaldehyde |

| Pyrrole | 2-(Pyrrol-1-yl)-6-nitro-1H-indole-3-carbaldehyde |

| Sodium methyl sulfide | 2-(Methylthio)-6-nitro-1H-indole-3-carbaldehyde |

| Diethyl malonate | Diethyl 2-(3-formyl-6-nitro-1H-indol-2-yl)malonate |

Table 4: Examples of Nucleophilic Substitution on a 6-Nitroindole-3-carbaldehyde Analog ekb.eg

C-C and C-N Coupling Reactions for Constructing Complex Indole Frameworks

The presence of the aldehyde group at the C3 position and the potential for introducing leaving groups on the indole ring make this compound a versatile substrate for various palladium-catalyzed cross-coupling reactions. These reactions are pivotal for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of highly functionalized and complex indole derivatives.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of similar indole systems suggests its applicability in key transformations such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst and a base.

For instance, the Buchwald-Hartwig amination allows for the formation of C-N bonds through the coupling of amines with aryl halides. wikipedia.orglibretexts.org This methodology could be applied to a halogenated precursor of this compound to introduce a variety of amino substituents, which are prevalent in many biologically active compounds. The choice of ligands for the palladium catalyst is crucial for the success of these reactions, with sterically hindered biaryl phosphine (B1218219) ligands often providing high yields and broad substrate scope. nih.gov It is important to note that the presence of a nitro group can sometimes be incompatible with certain reaction conditions, particularly with highly basic reagents like KOtBu, necessitating the use of milder bases such as K2CO3. libretexts.org

The synthesis of 6-nitroindole derivatives has been achieved through various methods, including transition-metal-free approaches involving the reaction of enaminones with nitroaromatic compounds. rsc.org Such synthetic strategies provide access to the core scaffold, which can then be further functionalized.

Table 1: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Bond Formed | Potential Reactants for Derivatization | Catalyst System (General) |

| Suzuki-Miyaura Coupling | C-C | Aryl/Vinyl Boronic Acids or Esters | Pd(0) catalyst, Base |

| Heck Reaction | C-C | Alkenes | Pd(0) catalyst, Base |

| Sonogashira Coupling | C-C | Terminal Alkynes | Pd(0) catalyst, Cu(I) cocatalyst, Base |

| Buchwald-Hartwig Amination | C-N | Primary/Secondary Amines, Amides | Pd(0) catalyst, Ligand, Base |

Functionalization Strategies at Other Positions of the Indole Ring System

Beyond the versatile aldehyde at C3, the indole ring of this compound offers several other positions for functionalization, allowing for the fine-tuning of its electronic and steric properties. The reactivity of the indole nucleus is significantly influenced by the existing substituents.

The pyrrole ring of indole is generally more susceptible to electrophilic attack than the benzene ring. However, the presence of the electron-withdrawing aldehyde and nitro groups deactivates the ring towards electrophilic substitution. Conversely, these groups can activate the ring towards nucleophilic attack.

Research on the closely related 1-methoxy-6-nitroindole-3-carbaldehyde has demonstrated that this compound is an excellent substrate for nucleophilic substitution reactions. rsc.orgacs.org It reacts regioselectively at the C2 position with a variety of nucleophiles, including carbon, nitrogen, and sulfur-based nucleophiles, to provide 2,3,6-trisubstituted indole derivatives in high yields. rsc.orgacs.org This reactivity is attributed to the increased electrophilicity of the indole nucleus due to the electron-withdrawing nature of the nitro and aldehyde groups. rsc.org It is highly probable that this compound would exhibit similar reactivity at the C2 position.

Functionalization of the benzene portion of the indole ring (C4, C5, and C7 positions) is generally more challenging. However, strategies involving directed metalation can provide a route to these positions. The development of directing groups that can be installed on the indole nitrogen or at the C3 position has enabled site-selective C-H functionalization at the C4, C5, C6, and C7 positions. semanticscholar.orgnih.gov For instance, the installation of a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions. semanticscholar.org

Furthermore, halogenation of the indole ring can provide handles for subsequent cross-coupling reactions. Enzymatic halogenation has been shown to be effective for various indole derivatives, including those with electron-withdrawing groups like 5-nitroindole, typically leading to monobromination at the C3 position. wikipedia.org While the C3 position of the target molecule is already substituted, similar methodologies could potentially be adapted for halogenation at other positions.

Table 2: Potential Functionalization Reactions at Various Positions

| Position | Reaction Type | Reagents/Conditions (General) | Potential Products |

| C2 | Nucleophilic Substitution | Various Nucleophiles (e.g., malonates, amines, thiols) | 2-Substituted-1-ethyl-6-nitro-1H-indole-3-carbaldehydes |

| C4 | Directed C-H Functionalization | Directing Group, Metal Catalyst, Coupling Partner | C4-Arylated/Alkylated/etc. derivatives |

| C5 | Electrophilic Substitution (challenging) | Electrophile, Acid Catalyst | C5-Substituted derivatives |

| C7 | Directed C-H Functionalization | Directing Group, Metal Catalyst, Coupling Partner | C7-Arylated/Alkylated/etc. derivatives |

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, offers a profound understanding of the molecule's functional groups and bonding arrangements. By analyzing the vibrational modes, a clear picture of the molecular structure emerges. This analysis often involves comparing experimental data with theoretical calculations, such as those performed using Density Functional Theory (DFT), to ensure accurate assignments. researchgate.netnih.gov

The vibrational spectra of indole (B1671886) derivatives are complex, but key functional groups in 1-Ethyl-6-nitro-1H-indole-3-carbaldehyde give rise to characteristic bands. The interpretation of these bands is critical for confirming the molecular structure. For a related compound, 4-nitro-1H-indole-carboxaldehyde, extensive vibrational analysis has been performed, providing a strong basis for assigning the spectral features of the 6-nitro isomer. researchgate.netnih.gov

Key vibrational modes include the stretching of the aldehyde carbonyl group (C=O), the asymmetric and symmetric stretching of the nitro group (NO₂), and various vibrations of the indole ring system. The C=O stretching vibration is typically observed as a strong band in the FT-IR spectrum in the region of 1600-1682 cm⁻¹. derpharmachemica.com The nitro group's asymmetric and symmetric stretching vibrations are expected in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The indole N-H stretching vibration, absent in this N-ethylated compound, is replaced by vibrations associated with the ethyl group. derpharmachemica.com Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. derpharmachemica.com

The table below presents the expected characteristic vibrational frequencies for this compound, based on data from analogous compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| Aldehyde C=O Stretch | ~1600 - 1680 | FT-IR (Strong) |

| Nitro Group (Asymmetric Stretch) | ~1500 - 1570 | FT-IR (Strong) |

| Nitro Group (Symmetric Stretch) | ~1300 - 1370 | FT-IR (Strong) |

| Indole Ring C=C Stretch | ~1430 - 1625 | FT-IR, FT-Raman |

| Aromatic C-H Stretch | >3000 | FT-IR, FT-Raman |

| Ethyl Group C-H Stretch | ~2850 - 2960 | FT-IR, FT-Raman |

Vibrational spectra can also shed light on the molecule's conformation and the presence of intermolecular interactions. For instance, shifts in the C=O and NO₂ stretching frequencies can indicate the presence of hydrogen bonding or other non-covalent interactions in the solid state. In the case of 4-nitro-1H-indole-carboxaldehyde, theoretical studies have explored electron delocalization and charge distribution, which are influenced by the substituent groups. researchgate.netnih.gov These electronic effects can, in turn, affect the vibrational frequencies. The ethyl group at the N1 position and the nitro group at the C6 position influence the electron density throughout the indole ring, which can be subtly reflected in the vibrational band positions and intensities. The planarity of the indole ring system and the orientation of the aldehyde and nitro groups are key conformational features that can be inferred from detailed spectral analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and electronic environment of atoms within a molecule. Through ¹H and ¹³C NMR, as well as two-dimensional techniques, a complete structural assignment can be achieved.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton. The aldehyde proton (CHO) should appear as a singlet at a downfield chemical shift, typically around 10.0 ppm, due to the strong deshielding effect of the carbonyl group. rsc.org The protons on the indole ring will exhibit characteristic shifts and coupling patterns influenced by the electron-withdrawing nitro group and the aldehyde group.

Based on data for similar compounds like 1-ethyl-1H-indole-3-carbaldehyde, the ethyl group protons are expected to show a quartet for the methylene (B1212753) (-CH₂-) group around 4.24 ppm and a triplet for the methyl (-CH₃) group around 1.56 ppm, with a typical coupling constant (J) of about 7.3 Hz. rsc.org The protons on the aromatic portion of the indole ring (H2, H4, H5, H7) will have chemical shifts determined by their position relative to the substituents. The H2 proton is expected to be a singlet in the range of 7.7-8.5 ppm. The remaining aromatic protons will form a more complex pattern due to spin-spin coupling.

The following table summarizes the predicted ¹H NMR data.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CHO | ~10.0 | Singlet | N/A |

| H2 | ~7.7 - 8.5 | Singlet | N/A |

| H4, H5, H7 | ~7.3 - 8.3 | Multiplet/Doublet | ~8-9 |

| N-CH₂ | ~4.24 | Quartet | ~7.3 |

| N-CH₂-CH₃ | ~1.56 | Triplet | ~7.3 |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aldehyde carbonyl carbon is the most deshielded, with an expected chemical shift in the range of 184-185 ppm. rsc.org The carbons of the indole ring will appear between approximately 110 and 140 ppm. The positions of the ethyl and nitro substituents significantly influence the electronic environment and thus the chemical shifts of the ring carbons. The nitro group, being strongly electron-withdrawing, will cause a downfield shift for the carbon it is attached to (C6) and other carbons in conjugation. The ethyl group's carbons will appear in the upfield region, with the -CH₂- carbon around 42 ppm and the -CH₃- carbon around 15 ppm, based on analogous structures. rsc.org

Predicted ¹³C NMR chemical shifts are presented in the table below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CHO | ~184 - 185 |

| C2 | ~137 - 138 |

| C3 | ~118 |

| C3a | ~125 |

| C4 | ~122 |

| C5 | ~123 |

| C6 | ~140 - 145 (due to NO₂) |

| C7 | ~110 |

| C7a | ~137 |

| N-CH₂ | ~42 |

| N-CH₂-CH₃ | ~15 |

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of organic molecules by providing a highly accurate mass measurement of the parent ion and its fragments. This precision allows for the determination of the elemental composition of the ions, thereby confirming the molecular formula.

In the analysis of indole derivatives, HRMS, typically using electrospray ionization (ESI), provides the exact mass of the protonated molecule [M+H]⁺. For this compound (C₁₁H₁₀N₂O₃), the calculated exact mass is 218.0691 g/mol . An experimental HRMS measurement would be expected to yield a value within a very narrow tolerance (typically < 5 ppm) of this theoretical mass, thus confirming its elemental composition.

Table 1: Representative HRMS Data for Substituted 1-Ethyl-1H-indole-3-carbaldehyde Derivatives

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |

|---|---|---|---|

| 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde | C₁₁H₁₁FNO | 192.0819 | 192.0820 |

| 1-Ethyl-5-chloro-1H-indole-3-carbaldehyde | C₁₁H₁₁ClNO | 208.0524 | 208.0529 |

The data in Table 1 illustrates the high accuracy of HRMS in confirming the elemental composition of substituted indole-3-carbaldehydes. rsc.org A similar level of precision would be expected for this compound.

Electronic Spectroscopy (UV-Vis) and Investigation of Charge Transfer Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's chromophores.

The UV-Vis spectrum of the indole core typically exhibits two main absorption bands, referred to as the ¹Lₐ and ¹Lₑ states. The introduction of substituents onto the indole ring can significantly alter the electronic spectrum. In the case of this compound, the presence of the electron-donating ethyl group at the N1 position and the powerful electron-withdrawing nitro group at the 6-position, in conjugation with the carbaldehyde group at the 3-position, creates a "push-pull" system. This arrangement facilitates intramolecular charge transfer (ICT) upon electronic excitation. researchgate.netnih.gov

Such ICT transitions are characterized by broad and intense absorption bands in the UV-Vis spectrum. libretexts.org The transition involves the promotion of an electron from a molecular orbital with significant electron density on the electron-donating part of the molecule (the ethyl-indole moiety) to a molecular orbital with a higher electron density on the electron-accepting portion (the nitro-carbaldehyde system). This charge transfer character results in a significant red-shift (bathochromic shift) of the absorption maximum compared to the unsubstituted indole-3-carbaldehyde. Studies on other nitro-substituted indoles have demonstrated this effect, where the position of the nitro group influences the extent of the red-shift. nih.gov The investigation of indole-4-carboxylic acid has also highlighted how substituent positioning can influence charge transfer quenching. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS analysis would provide detailed information on the core-level spectra of its constituent elements: carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). Analysis of the binding energies of these core electrons allows for the differentiation of atoms in different chemical environments.

A study on indole and its derivatives has shown the utility of XPS in assigning the C 1s, N 1s, and O 1s core-level spectra. acs.orgresearchgate.net For this compound, distinct peaks would be expected for the different types of carbon, nitrogen, and oxygen atoms.

Table 2: Expected Core-Level Binding Energy Regions and Chemical State Information from XPS

| Core Level | Expected Chemical States | Information Gained |

|---|---|---|

| C 1s | Aromatic C-C/C-H, C-N (indole ring), C-N (ethyl), C=O (aldehyde), C-H (ethyl) | Differentiation of sp² and sp³ hybridized carbons and the carbonyl carbon. |

| N 1s | Indole ring nitrogen, Nitro group nitrogen (-NO₂) | Distinction between the pyrrolic nitrogen and the highly oxidized nitro group nitrogen. |

| O 1s | Carbonyl oxygen (C=O), Nitro group oxygens (-NO₂) | Identification of the two distinct oxygen environments. |

By precisely measuring the binding energies and relative intensities of these peaks, XPS can confirm the presence and chemical states of the elements, providing a comprehensive picture of the molecule's electronic structure. rsc.orgresearchgate.net

Electrochemical Techniques for Electronic Property Assessment (e.g., Cyclic Voltammetry)

Electrochemical techniques, such as cyclic voltammetry (CV), are powerful for probing the redox properties of molecules. CV measures the current that develops in an electrochemical cell under conditions where the voltage is varied linearly with time. This technique can be used to determine the oxidation and reduction potentials of a compound, providing information about its electronic structure and reactivity.

The electrochemical behavior of indole derivatives has been a subject of interest, with studies showing that the indole moiety is electroactive and can be oxidized. nih.gov For this compound, the cyclic voltammogram would be expected to show characteristic oxidation and reduction peaks.

The oxidation process would likely involve the indole ring system. The presence of the ethyl group at the N1 position, being electron-donating, would facilitate this oxidation compared to an unsubstituted indole. Conversely, the electron-withdrawing nitro and carbaldehyde groups would make the oxidation more difficult, shifting the oxidation potential to more positive values.

The reduction process would be dominated by the nitro group (-NO₂), which is a well-known electroactive functional group that undergoes reduction. The potential at which this reduction occurs provides information about the electron-accepting ability of the molecule. The electrochemical oxidation of 3-substituted indoles has been explored, providing a basis for understanding the likely behavior of the target compound. rsc.org The electrochemical properties of various indole derivatives have been investigated, showing that the redox behavior is sensitive to the nature of the substituents. nih.gov

Table 3: Summary of Expected Electrochemical Events for this compound

| Electrochemical Process | Expected Potential Range | Influencing Factors |

|---|---|---|

| Oxidation | Positive potential | Oxidation of the electron-rich indole ring, influenced by both electron-donating (ethyl) and electron-withdrawing (nitro, aldehyde) groups. |

| Reduction | Negative potential | Reduction of the electron-withdrawing nitro group (-NO₂). |

By analyzing the peak potentials and currents from the cyclic voltammogram, key electronic parameters such as the HOMO and LUMO energy levels can be estimated, offering further insight into the molecule's electronic properties.

Computational and Theoretical Investigations of 1 Ethyl 6 Nitro 1h Indole 3 Carbaldehyde

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT methods calculate the electronic structure of a molecule based on its electron density, providing insights into various chemical properties. bohrium.com

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For 1-Ethyl-6-nitro-1H-indole-3-carbaldehyde, this process would involve calculating the molecular energy at various atomic arrangements to find the configuration with the minimum energy. This optimized geometry corresponds to the most stable conformation of the molecule.

Conformational analysis is particularly important for this molecule due to the presence of the ethyl and carbaldehyde groups, which can rotate around their single bonds. DFT calculations can map the potential energy surface associated with the rotation of these groups to identify different conformers and the energy barriers between them. For instance, studies on similar indole (B1671886) structures have shown that the orientation of substituents can be influenced by subtle intramolecular interactions. nih.gov The planarity of the indole ring system itself is a key feature, though the substituents may lie slightly out of plane in the lowest energy state.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: The following data is illustrative and not from a specific study on this compound.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| N1-C2 | 1.38 | C2-N1-C9 | 108.5 |

| C3-C10 (aldehyde) | 1.48 | N1-C2-C3 | 110.0 |

| C6-N2 (nitro) | 1.47 | C5-C6-N2 | 119.0 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. bohrium.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. For this compound, the electron-withdrawing nature of the nitro and carbaldehyde groups would be expected to lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap and suggesting a higher degree of reactivity. In related nitro-indole compounds, the HOMO is typically distributed over the indole ring, while the LUMO is often localized on the nitro group and the conjugated system. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization, which is a key factor in molecular stability. These donor-acceptor interactions are measured in terms of stabilization energy, E(2).

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack.

In the case of this compound, the MEP surface would likely show the most negative potential (red) around the oxygen atoms of the nitro and carbaldehyde groups, making them sites for electrophilic interaction. Conversely, the regions around the indole N-H proton (if it were not substituted by ethyl) and other hydrogens on the aromatic ring would exhibit a positive potential (blue), indicating sites for nucleophilic interaction. Such analyses on similar molecules have confirmed these patterns of reactivity. researchgate.netbohrium.com

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These descriptors help in comparing the reactivity of different molecules.

Fukui function analysis goes a step further by identifying the specific atoms within a molecule that are most likely to participate in a reaction. It quantifies the change in electron density at a particular site when an electron is added or removed. This local reactivity descriptor can pinpoint the most probable sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). For a molecule with multiple functional groups like this compound, Fukui functions would be essential in distinguishing the reactivity of different carbon and nitrogen atoms in the indole ring and the substituent groups. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study excited states and predict electronic absorption spectra (like UV-Vis spectra). TD-DFT calculates the energies of electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical predictions can then be compared with experimentally measured spectra to validate the computational model. The analysis of the orbitals involved in these electronic transitions, often from HOMO to LUMO or other nearby orbitals, provides insight into the nature of the electronic excitations, such as π→π* or n→π* transitions. Studies on related indole derivatives have shown good agreement between TD-DFT predicted spectra and experimental results. researchgate.netbohrium.com

Table 2: Hypothetical TD-DFT Results for this compound (Note: The following data is illustrative and not from a specific study on this compound.)

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|---|

| 3.45 | 359 | 0.45 | HOMO -> LUMO | π -> π* |

| 4.10 | 302 | 0.21 | HOMO-1 -> LUMO | π -> π* |

Theoretical Prediction and Correlation of Spectroscopic Parameters

Detailed theoretical studies on the spectroscopic parameters of this compound are not extensively available in the public domain. However, computational methods such as Density Functional Theory (DFT) are commonly employed to predict and correlate spectroscopic data for similar indole derivatives. These theoretical calculations provide valuable insights into the vibrational frequencies (FT-IR and Raman), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. For related compounds like 4-nitro-1H-indole-carboxaldehyde, DFT calculations using the B3LYP functional with basis sets like cc-pVTZ have been shown to accurately predict the optimized molecular geometry and vibrational wavenumbers. nih.govbldpharm.com The theoretical spectra are often correlated with experimental data to provide a comprehensive understanding of the molecular structure and electronic properties.

Molecular Docking Simulations for Protein-Ligand Interactions

While specific molecular docking studies for this compound are not reported in the available literature, this computational technique is crucial for predicting the binding affinity and interaction patterns of small molecules with protein targets. For instance, docking studies on other indole derivatives have been performed to evaluate their potential as inhibitors for various enzymes. tsijournals.com The process involves predicting the preferred orientation of the ligand when bound to a receptor to form a stable complex. The results are often expressed as a docking score, which estimates the binding energy. For a molecule like this compound, molecular docking could be hypothetically used to explore its potential interactions with various biological targets, identifying key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex.

Molecular Dynamics Simulations for Ligand-Target Stability and Conformational Behavior

Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of a ligand-protein complex over time, providing insights into its stability and the conformational changes that may occur. Although no specific MD simulation studies have been published for this compound, this method is often used as a follow-up to molecular docking to validate the stability of the predicted binding pose. MD simulations can reveal the flexibility of the ligand and the protein's active site, and calculate binding free energies, offering a more detailed picture of the interaction than static docking alone.

Nonlinear Optical (NLO) Properties Theoretical Assessment

The theoretical assessment of nonlinear optical (NLO) properties is essential for identifying materials with potential applications in optoelectronics. Organic molecules with donor-acceptor groups and extended π-conjugated systems often exhibit significant NLO responses. The presence of the nitro group (an electron-withdrawing group) and the indole ring system in this compound suggests it may possess NLO properties. researchgate.net Theoretical calculations, typically using DFT methods, can predict the first hyperpolarizability (β), a key parameter for second-order NLO materials. These studies involve calculating the molecule's response to an external electric field. While specific theoretical NLO data for this compound is not available, studies on similar organic compounds indicate that the intramolecular charge transfer from a donor to an acceptor part of the molecule is a key factor for high NLO activity. nih.gov

Exploration of Biological Activities and Mechanistic Insights

Antimicrobial Properties

The indole (B1671886) nucleus is a common motif in compounds exhibiting a wide range of antimicrobial activities. The introduction of specific functional groups, such as a nitro group, can significantly modulate this activity.

Antibacterial Activity Against Gram-positive and Gram-negative Strains (In Vitro Studies)

While specific studies on 1-Ethyl-6-nitro-1H-indole-3-carbaldehyde are not extensively available, research on the parent compound, 6-nitro-1H-indole-3-carbaldehyde, has demonstrated its potential as an antibacterial agent. In vitro evaluations have shown that this class of compounds exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, potent activity has been observed against Gram-positive bacteria such as Staphylococcus aureus. The compound has also been evaluated for its effectiveness against Gram-negative bacteria like Escherichia coli.

To illustrate the potential antibacterial spectrum, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) values based on the reported activity of the parent compound.

| Bacterial Strain | Type | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | Data not available |

| Escherichia coli | Gram-negative | Data not available |

Note: The data in this table is illustrative and based on the general activity reported for 6-nitro-1H-indole-3-carbaldehyde, not specific experimental values for this compound.

Antifungal Activity (In Vitro Studies)

The antifungal potential of indole derivatives has also been an area of active research. While specific data for this compound is not available, the general class of nitro-substituted indoles has been investigated for antifungal properties.

| Fungal Strain | Hypothetical MIC (µg/mL) |

| Candida albicans | Data not available |

| Aspergillus niger | Data not available |

Note: The data in this table is illustrative and for contextual purposes, as specific antifungal screening data for this compound is not currently available in the reviewed literature.

Proposed Molecular Mechanisms of Antimicrobial Action, emphasizing Nitro Group Reduction and Aldehyde Reactivity

The antimicrobial effects of nitro-substituted indoles are believed to stem from a multi-faceted mechanism of action, primarily involving the nitro and aldehyde functional groups. One of the key proposed mechanisms is the intracellular reduction of the nitro group. This reduction can lead to the formation of reactive nitrogen intermediates, such as nitroso and hydroxylamino derivatives, which are highly reactive and can cause significant damage to cellular macromolecules, including DNA and proteins, ultimately leading to cell death.

Furthermore, the aldehyde group at the 3-position is an electrophilic center that can readily react with nucleophilic groups present in biological macromolecules. This reactivity allows for the formation of covalent bonds with essential enzymes and proteins, potentially inhibiting their function and disrupting critical cellular processes. The combined effect of the reactive intermediates from the nitro group and the covalent modification by the aldehyde group likely contributes to the observed antimicrobial activity.

Anti-Cancer Potential

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anti-cancer agents. The introduction of a nitro group can enhance the cytotoxic properties of these molecules.

In Vitro Cytotoxicity Against Various Cancer Cell Lines

Derivatives of 6-nitro-1H-indole-3-carbaldehyde have been explored for their anti-cancer potential and have been found to induce apoptosis in cancer cell lines. While specific IC50 values for the N-ethylated derivative are not documented in the available literature, the parent compound has shown promise in preclinical evaluations.

The following table provides a hypothetical representation of the cytotoxic potential based on the activity of related compounds.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| HeLa | Cervical Cancer | Data not available |

| MCF-7 | Breast Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

Note: This table is for illustrative purposes and reflects the general anti-cancer potential of the 6-nitro-1H-indole-3-carbaldehyde scaffold, not specific experimental data for this compound.

Induction of Apoptosis and Cell Cycle Modulation in In Vitro Models

Studies on related nitro-indole compounds suggest that their anti-cancer activity is mediated, at least in part, by the induction of apoptosis, or programmed cell death. The molecular mechanisms underlying this pro-apoptotic effect are thought to involve the modulation of signaling pathways that regulate cell growth and survival. While the precise pathways affected by this compound have not been elucidated, it is plausible that it could trigger intrinsic or extrinsic apoptotic cascades.

Furthermore, many cytotoxic agents exert their effects by interfering with the cell cycle, leading to arrest at specific checkpoints and preventing cancer cell proliferation. While direct evidence for this compound is lacking, it is a common mechanism for indole-based anti-cancer compounds.

Modulation of Intracellular Signaling Pathways (In Vitro Investigations)

Currently, there is a lack of specific research data detailing the in vitro modulation of intracellular signaling pathways by this compound.

Interaction with Specific Molecular Targets (e.g., RAS, Tubulin) (In Vitro/In Silico)

There is no specific information available from in vitro or in silico studies regarding the direct interaction of this compound with molecular targets such as RAS or tubulin. While some indole derivatives have been investigated as inhibitors of tubulin polymerization, specific data for this compound is not present in the current body of scientific literature. nih.gov

Anti-inflammatory Effects

Modulation of Inflammatory Responses in Cellular Models

While direct studies on this compound are limited, research on structurally related compounds provides insights into the potential anti-inflammatory properties of this class of molecules. For instance, indole-6-carboxaldehyde (I6CA), a related indole derivative, has been shown to modulate inflammatory responses in murine RAW 264.7 macrophage cells. nih.gov

In these cellular models, I6CA was observed to enhance the secretion of various cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-10 (IL-10) in a concentration-dependent manner. nih.gov This suggests that indole aldehydes can play a role in regulating immune and inflammatory responses. The activation of macrophages by I6CA also led to an increase in the production of immunomodulatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), which was attributed to the enhanced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov These findings indicate that indole-based compounds can influence key inflammatory pathways, although the specific effects of the 1-ethyl and 6-nitro substitutions on these activities remain to be elucidated for the target molecule.

Antioxidant Capacity

Radical Scavenging Activity Assessments (e.g., DPPH Assay)

The antioxidant potential of indole-3-carboxaldehyde (B46971) derivatives has been evaluated using various in vitro models, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. derpharmachemica.comresearchgate.net In a study of novel indole-3-carboxaldehyde analogues, a compound bearing a nitro group (compound 5e, which is structurally related to this compound but lacks the N-ethyl group and has a different linkage) demonstrated notable DPPH radical scavenging activity. derpharmachemica.com The presence of the electron-withdrawing nitro group was found to contribute to this antioxidant capacity, though it was slightly less potent than a similar analogue with an electron-donating methoxy (B1213986) group. derpharmachemica.com

Table 1: DPPH Radical Scavenging Activity of a Related Nitro-Indole Analogue

| Compound | IC₅₀ (µg/mL) |

| Analogue with Nitro Group (5e) | Data not specified in µg/mL |

| Standard (Butylated Hydroxy Anisole - BHA) | Data not specified in µg/mL |

Note: While the study mentions the activity, specific IC₅₀ values for direct comparison were not provided in the available text.

Inhibition of Microsomal Lipid Peroxidation

The capacity of indole-3-carboxaldehyde analogues to inhibit lipid peroxidation has been assessed using rat liver microsomes. derpharmachemica.com The same nitro-substituted analogue (compound 5e) that showed radical scavenging activity also exhibited good efficacy in inhibiting microsomal lipid peroxidation (LPO). derpharmachemica.com This assay measures the oxidative degradation of polyunsaturated lipids, and inhibition of this process is a key indicator of antioxidant activity. derpharmachemica.com The study highlighted that several of the synthesized compounds, including the one with the nitro group, were effective in preventing LPO. derpharmachemica.com

Table 2: Inhibition of Microsomal Lipid Peroxidation by a Related Nitro-Indole Analogue

| Compound | IC₅₀ (µg/mL) |

| Analogue with Nitro Group (5e) | Data not specified in µg/mL |

| Standard (Butylated Hydroxy Anisole - BHA) | Data not specified in µg/mL |

Enzyme Inhibition Studies (e.g., Tyrosinase, Amyloid β-protein)

While direct experimental studies on the enzyme inhibitory activity of this compound are not extensively documented in publicly available literature, the inhibitory potential of the parent indole-3-carbaldehyde scaffold against enzymes such as tyrosinase and its relevance in the context of amyloid-β protein aggregation have been subjects of scientific investigation. The presence of the 6-nitro and 1-ethyl substitutions on the indole ring is anticipated to influence its interaction with these biological targets.

Tyrosinase Inhibition:

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for the development of agents for hyperpigmentation disorders. Indole-3-carbaldehyde has been identified as a tyrosinase inhibitor. Derivatives of indole-3-carbaldehyde have been synthesized and evaluated for their anti-tyrosinase activity, suggesting that the indole-3-carbaldehyde core is a viable starting point for the design of new tyrosinase inhibitors. The ethyl group at the N-1 position and the nitro group at the C-6 position of this compound would likely alter the electronic and steric properties of the molecule, which could in turn affect its binding affinity to the tyrosinase active site.

Inhibition of Amyloid β-Protein Aggregation:

The aggregation of amyloid-β (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. Research has shown that certain indole-3-carbaldehyde derivatives can inhibit the aggregation of Aβ. This suggests that the indole scaffold can interfere with the self-assembly of Aβ monomers into toxic oligomers and fibrils. The specific substitutions on this compound could enhance or diminish this inhibitory activity by modifying its interactions with the Aβ peptide.

Hypothetical Inhibition Data for this compound:

| Enzyme/Process | IC₅₀ (µM) | Inhibition Type |

| Mushroom Tyrosinase | 25.5 | Competitive |

| Amyloid β (Aβ₁₋₄₂) Aggregation | 15.2 | Non-competitive |

This table presents hypothetical data for illustrative purposes, as direct experimental values for this compound are not currently available in the reviewed literature.

In Silico Prediction of Bioactivity and Target Affinity

In the absence of direct experimental data, computational methods provide a valuable approach to predict the biological activity and potential molecular targets of this compound. These in silico techniques, including molecular docking and quantitative structure-activity relationship (QSAR) studies, can offer insights into the compound's pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) and its binding affinity to various protein targets.

Molecular Docking:

Molecular docking simulations can predict the preferred orientation of this compound when bound to a target protein, such as tyrosinase or amyloid-β. These simulations calculate the binding energy, which is an estimate of the strength of the interaction. For instance, docking studies of indole derivatives with tyrosinase have been performed to understand the structural basis of their inhibitory activity. Such studies for this compound would involve preparing a 3D model of the compound and docking it into the active site of the target enzyme to predict binding modes and affinities.

Quantitative Structure-Activity Relationship (QSAR):

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By analyzing a dataset of indole derivatives with known enzyme inhibitory activities, a QSAR model could be developed to predict the activity of this compound. These models can help in understanding which molecular descriptors (e.g., electronic, steric, hydrophobic) are important for the observed biological activity.

ADMET Prediction:

In silico ADMET prediction tools can assess the drug-likeness of a compound. These tools evaluate properties such as oral bioavailability, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity. Such predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic and safety profiles. For this compound, these predictions would provide an initial assessment of its potential as a therapeutic agent.

Predicted Physicochemical and ADMET Properties for this compound:

| Property | Predicted Value | Interpretation |

| Molecular Weight | 218.21 g/mol | Compliant with Lipinski's Rule of Five |

| LogP | 2.35 | Good balance of hydrophilicity and lipophilicity |

| Hydrogen Bond Donors | 0 | Favorable for membrane permeability |

| Hydrogen Bond Acceptors | 4 | Favorable for receptor binding |

| Oral Bioavailability | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier Permeation | Moderate | Potential for CNS activity |

| CYP2D6 Inhibition | Unlikely | Low risk of drug-drug interactions |

| Ames Mutagenicity | Possible | Further testing required |

This table is generated based on general principles of in silico predictions for small molecules and serves as an illustrative example. Specific values would require dedicated computational analysis.

Structure Activity Relationship Sar Studies of 1 Ethyl 6 Nitro 1h Indole 3 Carbaldehyde Derivatives

Impact of Substitutions at the N1 Position on Biological and Chemical Activities

The substitution at the N1 position of the indole (B1671886) ring is a critical determinant of the molecule's activity, as it directly influences the electronic properties of the indole nucleus and can introduce new steric interactions. The N-H group of an unsubstituted indole can act as a hydrogen bond donor, a feature that is lost upon substitution.

N-alkylation or N-acylation significantly alters the compound's lipophilicity and its ability to interact with biological targets. For instance, studies on related indole-3-carbaldehyde analogues have shown that N-acylation can have a profound impact on biological activity. The conversion of an indole with a free N-H to a 1-(2-chloroacetyl)-1H-indole-3-carbaldehyde was found to result in a negligible antioxidant activity, whereas the parent compound showed considerable activity. derpharmachemica.com This suggests that the N-H proton or the specific electronic nature of the unsubstituted indole nitrogen is crucial for certain biological interactions. derpharmachemica.com

Further derivatization at the N1 position by coupling with various aryl amines can, however, lead to a significant enhancement in activity, indicating that while simple acylation may be detrimental, more complex substitutions can introduce favorable interactions. derpharmachemica.com N-alkylation with groups like methyl or benzyl (B1604629) is another common strategy to modify the properties of the indole core. mdpi.com These substitutions prevent the formation of N-H hydrogen bonds and increase the molecule's steric bulk and lipophilicity, which can affect receptor binding and cell permeability.

Table 1: Effect of N1-Substitution on Antioxidant Activity of Indole-3-carbaldehyde Analogues

| Compound | N1-Substituent | Relative Antioxidant Activity |

|---|---|---|

| Indole-3-carbaldehyde | -H | Considerable |

| 1-(2-chloroacetyl)-1H-indole-3-carbaldehyde | -C(O)CH₂Cl | Negligible |

| N1-coupled aryl amine derivatives | -C(O)CH₂-NH-Aryl | Significantly Enhanced |

Data synthesized from research findings on indole-3-carbaldehyde analogues. derpharmachemica.com

Influence of Nitro Group Position and Electronic Effects (e.g., C6-nitro vs. C4-nitro) on Activity

The position of the nitro group on the benzene (B151609) portion of the indole ring dramatically influences the molecule's electronic properties and, consequently, its biological activity. The nitro group is a strong electron-withdrawing group, and its placement can modulate the electron density across the entire indole system. csic.es

When a nitro group is placed at the C4 position, its strong π-withdrawing inductive and resonance effects can cause the side chain at the C3 position to rotate out of the indole plane. csic.es This conformational change can significantly impact how the molecule fits into a biological target's binding site. In contrast, a nitro group at the C5 or C6 position exerts different electronic effects that may not induce such a pronounced steric alteration. The C4 position is known to be notoriously difficult to access for functionalization, making C4-nitro indoles less common than other isomers. researchgate.net

The electronic effects also influence the reactivity of the indole ring and its substituents. For example, the presence of a nitro group can enhance the electron-withdrawing capability of the compound, potentially affecting its interactions with biological targets. ontosight.ai The position of the nitro group also affects physicochemical properties like melting point and intermolecular interactions. Positional isomers, such as 5-nitro-1H-indole-3-carbaldehyde versus 2-nitro-1H-indole-3-carbaldehyde, exhibit distinct properties, underscoring the importance of the substituent's location. While direct comparative studies between C6-nitro and C4-nitro isomers of 1-ethyl-1H-indole-3-carbaldehyde are not extensively detailed in the available literature, the principles derived from related nitro-substituted chalcones and indoles suggest that the position significantly impacts anti-inflammatory and other biological activities. csic.esmdpi.com

Role of the Carbaldehyde Moiety and its Chemical Transformations in Biological Interactions

The carbaldehyde group at the C3 position is a key functional moiety that is crucial for both the chemical reactivity and biological activity of the indole derivative. researchgate.net It serves as a versatile chemical handle for synthesizing a wide array of derivatives through reactions like condensation, oxidation, and reduction. researchgate.netekb.eg

The aldehyde group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially disrupting their function. More commonly, it acts as an electrophilic center for condensation reactions with various amines and hydrazines to form Schiff bases, hydrazones, semicarbazones, and thiosemicarbazones. researchgate.netaku.edu.tr These transformations are central to creating new chemical entities with enhanced biological profiles. The formation of an imine (C=N) bond extends the conjugation of the indole system and introduces new hydrogen bonding donors and acceptors, which can lead to stronger interactions with biological targets. aku.edu.tr For example, the condensation of indole-3-carbaldehyde with different aryl amines or thiosemicarbazides has led to compounds with significant antimicrobial, antioxidant, and anticholinesterase activities. researchgate.netaku.edu.tr The aldehyde itself is a key component in the biosynthesis of various indole alkaloids and other biologically active natural products. ekb.egnih.govnih.gov

Steric and Electronic Modulations in Side Chain Derivatization on Indole-3-carbaldehyde Skeleton

Derivatization of the carbaldehyde moiety introduces new side chains whose steric and electronic properties can be fine-tuned to optimize biological activity. The synthesis of thiosemicarbazone derivatives from indole-3-carbaldehyde provides a clear example of this principle. aku.edu.tr

By reacting the carbaldehyde with different N-substituted thiosemicarbazides (e.g., 4-methyl, 4-ethyl, 4,4-dimethyl), a series of analogues can be generated. Studies have shown that these modifications significantly impact biological activity. For instance, in anticholinesterase assays, a derivative with two methyl substituents on the terminal nitrogen of the thiosemicarbazone side chain showed potent inhibitory activity, whereas derivatives with unsubstituted (-NH2) or mono-substituted (-NHR) groups were inactive. aku.edu.tr This suggests that the additional alkyl groups enhance hydrophobic interactions within the enzyme's active site. aku.edu.tr Conversely, for antioxidant activity, the unsubstituted -NH2 group on the thiosemicarbazone was found to be important, as its replacement with alkyl groups dramatically reduced the activity. aku.edu.tr This highlights how steric and electronic changes in the side chain can lead to differential effects on various biological targets.

Table 2: Influence of Thiosemicarbazone Side Chain on Biological Activity

| Derivative of Indole-3-Carbaldehyde | Side Chain Substituent | Anticholinesterase Activity (% Inhibition) | Antioxidant Activity |

|---|---|---|---|

| Thiosemicarbazone | -NH₂ | Inactive | High |

| 4-Methyl-thiosemicarbazone | -NHCH₃ | Inactive | Moderate |

| 4,4-Dimethyl-thiosemicarbazone | -N(CH₃)₂ | Potent (90.36% on AChE) | Low |

| 4-Ethyl-thiosemicarbazone | -NHCH₂CH₃ | Slight (8.70% on BChE) | Moderate |

Data from studies on indole-3-carboxyaldehyde thiosemicarbazone derivatives. aku.edu.tr

Pharmacophore Modeling and Ligand-Based Design Principles for Activity Optimization

Pharmacophore modeling and ligand-based design are powerful computational tools used to understand the key structural features required for biological activity and to guide the synthesis of more potent analogues. This approach involves identifying the spatial arrangement of essential features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, that are responsible for a molecule's interaction with its target. bu.edu.eg

In the context of designing inhibitors for targets like the SARS-CoV-2 main protease, ligand-based design principles have been applied to scaffolds related to indole derivatives. bu.edu.eg A typical pharmacophore model derived from such studies might include:

A hydrogen bond donor (e.g., an N-H group) to interact with specific amino acid residues like Cys145.

A hydrogen bond acceptor (e.g., a carbonyl oxygen) to engage with residues such as Glu166.

An aromatic moiety (like the indole ring) to occupy a hydrophobic groove formed by residues such as Met49 and Met165.

Additional functional groups that can form further interactions to enhance binding affinity. bu.edu.eg

By understanding these principles, medicinal chemists can rationally design new derivatives of 1-Ethyl-6-nitro-1H-indole-3-carbaldehyde. For example, transformations of the carbaldehyde group can be planned to introduce new hydrogen bond acceptors or donors, while modifications at the N1-ethyl or C6-nitro positions could be used to optimize hydrophobic or electronic interactions, respectively. This iterative process of design, synthesis, and testing, guided by computational models, is crucial for optimizing the therapeutic potential of this class of compounds. bu.edu.eg

Applications As a Versatile Synthetic Intermediate in Organic Chemistry

Precursor for Advanced Heterocyclic Compounds

The indole-3-carbaldehyde framework is a cornerstone for the synthesis of diverse heterocyclic systems. ekb.egresearchgate.netekb.eg The reactivity of 1-Ethyl-6-nitro-1H-indole-3-carbaldehyde is significantly influenced by its substituents. The presence of an electron-withdrawing nitro group on the benzene (B151609) ring, coupled with an alkyl group on the indole (B1671886) nitrogen, activates the C2-position of the indole nucleus, rendering it susceptible to nucleophilic attack.

This reactivity pattern has been extensively demonstrated with the closely related analog, 1-Methoxy-6-nitroindole-3-carbaldehyde, which serves as a versatile electrophile. doi.orgnii.ac.jp It reacts regioselectively at the 2-position with a variety of nucleophiles to yield 2,3,6-trisubstituted indole derivatives. researchgate.netnii.ac.jp This reaction is a powerful tool for creating complex indoles that are otherwise difficult to access. Given the similar electronic effects, this compound is expected to undergo analogous transformations.

The reaction proceeds via a nucleophilic substitution mechanism where the N1-substituent (ethyl or methoxy) is displaced. This allows for the introduction of various carbon, nitrogen, and sulfur-centered nucleophiles at the C2-position. For instance, reactions with nitrogen nucleophiles like piperidine (B6355638), pyrrole (B145914), indole, and imidazole (B134444) proceed in high yields. nii.ac.jp This methodology has even been applied to the preparation of novel fused heterocyclic systems, such as pyrimido[1,2-a]indole (B3349944) derivatives. researchgate.netnii.ac.jp

| Nucleophile | Resulting C2-Substituent | Product Class | Reference |

|---|---|---|---|

| Piperidine | Piperidin-1-yl | 2-Aminoindole Derivative | nii.ac.jp |

| Pyrrole | Pyrrol-1-yl | 2-(N-azolyl)indole Derivative | nii.ac.jp |

| Indole | Indol-1-yl | 2,2'-Bi-indole Derivative | nii.ac.jp |

| Imidazole | Imidazol-1-yl | 2-(N-azolyl)indole Derivative | nii.ac.jp |

| Dimethyl malonate | Bis(methoxycarbonyl)methyl | 2-Alkylindole Derivative | clockss.org |

| p-Chlorophenoxyacetonitrile | (Intermediate) | Pyrimido[1,2-a]indole | clockss.org |

Building Block for Indole Alkaloid Synthesis

Indole alkaloids represent a large and structurally diverse class of natural products, many of which possess significant biological activities. rsc.orgresearchgate.net The synthesis of these complex molecules often relies on the use of pre-functionalized indole building blocks. This compound is an ideal starting material for such endeavors.

The ability to introduce a wide array of substituents at the C2-position (as described in section 8.1) is directly applicable to alkaloid synthesis. Many biologically active peptides and alkaloids feature a C-N, C-S, or C-C bond at the C2-position of a tryptophan or indole residue. clockss.org The nucleophilic substitution reactions of N-alkoxy or N-alkyl-6-nitroindole-3-carbaldehydes provide a direct route to this structural motif. Research on the 1-methoxy analog has highlighted its potential as a building block for synthesizing the core structures of alkaloids like moroidin (B3434577) and goniomitine. nii.ac.jpclockss.org

Furthermore, the existing functional groups on the this compound scaffold can be elaborated into the complex frameworks of various alkaloids. The C3-aldehyde can be used in reactions like Wittig, Henry, or reductive amination to build side chains, while the C6-nitro group can be reduced to an amine, which can then be used to form new rings or introduce other functionalities.

Role in the Development of Potential Pharmaceutical Lead Compounds

The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. rsc.org Derivatives of this compound are of significant interest for the development of new pharmaceutical lead compounds. The presence of the nitro group, in particular, is often associated with potent biological activity.

Research on the related compound 6-Nitro-1H-indole-3-carbaldehyde has shown that it is a valuable intermediate in heterocyclic chemistry and a potential inhibitor of enzymes like monophosphate dehydrogenase. biosynth.com Nitro-substituted indole derivatives have been investigated for a range of therapeutic applications, including antimicrobial and anticancer properties. The mechanism of action can involve the reduction of the nitro group to form reactive intermediates that interact with cellular targets or the participation of the aldehyde group in forming covalent bonds with proteins or enzymes.

The synthetic versatility of this compound allows for the creation of libraries of 2,3,6-trisubstituted indoles. By varying the nucleophile introduced at the C2-position and modifying the C3-aldehyde, chemists can generate a multitude of analogs for structure-activity relationship (SAR) studies. This approach is fundamental to modern drug discovery for optimizing potency, selectivity, and pharmacokinetic properties of new drug candidates.

Applications in Material Science (e.g., Polymers, Nanomaterials, Dyes, Pigments)

The application of indole derivatives extends beyond pharmaceuticals into the realm of material science. The highly conjugated indole ring system, when functionalized with electron-donating (e.g., N-ethyl) and electron-withdrawing (e.g., nitro, carbaldehyde) groups, can exhibit interesting photophysical properties, making it a chromophore.

The related compound 5-Nitro-1H-indole-3-carbaldehyde is noted for its application in the development of advanced materials, including polymers and nanomaterials that could be used in electronics and coatings. chemimpex.com This suggests that this compound could similarly be employed as a building block for functional dyes and pigments.

Such molecules can be incorporated into polymer chains either as a pendant group or as part of the main backbone. mdpi.com The C3-aldehyde provides a convenient reactive site for polymerization or for grafting the molecule onto a pre-existing polymer. The resulting dye-containing polymers can have applications in areas such as organic light-emitting diodes (OLEDs), sensors, and specialty coatings. mdpi.com

Utility in Fluorescent Probe Design for Biological Imaging

Small molecule fluorescent probes are indispensable tools for visualizing and understanding complex biological processes in real-time. nih.govrsc.org The indole scaffold is a common component of many fluorophores. The design of effective probes often involves the strategic placement of functional groups to tune the photophysical properties and to provide a mechanism for sensing a specific analyte or biological event. researchgate.net

Structurally related indole-carbaldehydes have been identified as useful starting points for creating fluorescent probes for biological imaging. chemimpex.comchemimpex.com The electron-donating N-ethyl group and the electron-withdrawing C6-nitro and C3-carbaldehyde groups in this compound create an intramolecular charge-transfer (ICT) character, which is a key feature in the design of environmentally sensitive or "push-pull" fluorophores.

The aldehyde group is particularly useful, serving as a reactive handle to either conjugate the fluorophore to a biomolecule or to act as a trigger in a reaction-based probe. rsc.org For example, a probe containing an aldehyde can react with a specific biological analyte (like an amine or thiol), leading to a change in the electronic structure of the fluorophore and a detectable "turn-on" or "turn-off" fluorescent signal. rsc.orgnih.gov This makes this compound a promising candidate for the rational design of sophisticated fluorescent probes for cellular and molecular biology research.

Future Research Directions and Outlook

Development of Novel and More Efficient Synthetic Routes with Enhanced Sustainability

The synthesis of substituted indoles is a well-established field, yet there remains a continuous need for more efficient, cost-effective, and environmentally benign methodologies. researchgate.net Traditional syntheses of compounds like 1-Ethyl-6-nitro-1H-indole-3-carbaldehyde would likely involve a multi-step sequence, including the formylation of an indole (B1671886) precursor (e.g., via the Vilsmeier-Haack reaction), followed by nitration and N-alkylation. ekb.eg

Future research should focus on several key areas to improve upon existing methods:

One-Pot Syntheses: Developing a streamlined, one-pot reaction where the indole core is constructed and functionalized in a single sequence would significantly reduce waste, purification steps, and resource consumption.

Green Chemistry Principles: Emphasis should be placed on using greener solvents, reducing the use of hazardous reagents (such as strong acids in nitration), and exploring catalytic methods that minimize waste. nih.gov For instance, developing solid-acid catalysts for nitration or employing milder, non-metallic conditions could enhance the sustainability of the synthesis. nih.gov

| Synthetic Strategy | Key Objective | Potential Advantage |

| One-Pot Synthesis | Combine multiple reaction steps into a single process. | Reduced solvent waste, time, and cost. |

| Catalytic Nitration | Replace stoichiometric strong acids with catalysts. | Milder reaction conditions, enhanced safety. |

| Flow Chemistry | Utilize continuous flow reactors for synthesis. | Improved control over reaction parameters, safer handling of hazardous intermediates. |

Comprehensive Mechanistic Investigations of Observed Biological Activities

The presence of the nitro group is particularly significant, as nitro-containing compounds are known to possess a wide spectrum of biological activities, including antibacterial, antiparasitic, and antineoplastic effects. nih.gov The mechanism often involves the in-vivo reduction of the nitro group to form reactive nitroso or superoxide (B77818) species that can damage cellular components like DNA. nih.gov Similarly, the indole-3-carbaldehyde scaffold is a known pharmacophore with activities ranging from antioxidant to anti-biofilm. derpharmachemica.comresearchgate.net

Future investigations must move beyond preliminary screening to elucidate the precise mechanisms of action: